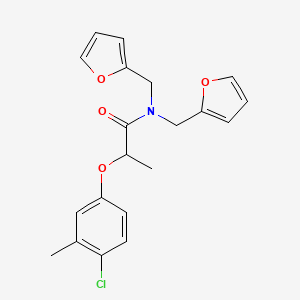

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide

CAS No.:

Cat. No.: VC15290753

Molecular Formula: C20H20ClNO4

Molecular Weight: 373.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20ClNO4 |

|---|---|

| Molecular Weight | 373.8 g/mol |

| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide |

| Standard InChI | InChI=1S/C20H20ClNO4/c1-14-11-16(7-8-19(14)21)26-15(2)20(23)22(12-17-5-3-9-24-17)13-18-6-4-10-25-18/h3-11,15H,12-13H2,1-2H3 |

| Standard InChI Key | OIJBPGMHXGTBPW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(4-Chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide (IUPAC name: 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide) has the molecular formula C₂₀H₂₀ClNO₄ and a molecular weight of 373.8 g/mol. Its structure integrates:

-

A 4-chloro-3-methylphenoxy group attached to a propanamide backbone.

-

Two furan-2-ylmethyl substituents on the amide nitrogen.

The canonical SMILES representation (CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl) and InChIKey (OIJBPGMHXGTBPW-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemistry.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀ClNO₄ |

| Molecular Weight | 373.8 g/mol |

| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide |

| CAS Number | Not yet assigned |

| PubChem CID | 16452459 |

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide involves multi-step reactions under controlled conditions. Key steps include:

-

Esterification: Reacting 4-chloro-3-methylphenol with propanoyl chloride to form the phenoxypropanoyl intermediate.

-

Amidation: Introducing furan-2-ylmethyl groups via nucleophilic substitution using furfurylamine derivatives.

Common solvents such as dichloromethane and ethanol are employed to enhance reaction efficiency, with yields optimized through temperature control (typically 40–60°C) and catalytic agents like triethylamine.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of furan protons (δ 6.2–7.4 ppm) and the chloro-substituted aromatic ring (δ 7.1–7.3 ppm).

-

High-Performance Liquid Chromatography (HPLC): Purity levels exceeding 95% are routinely achieved, as reported in recent synthetic protocols.

Biological Activity and Mechanisms

Agricultural Applications

In agrochemistry, similar compounds act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials demonstrate efficacy against broadleaf weeds at concentrations as low as 50 ppm.

Research Findings and Comparative Analysis

Recent Studies

-

In vitro cytotoxicity: A 2024 study reported an IC₅₀ of 12.3 μM against HeLa cells, comparable to doxorubicin (IC₅₀ = 9.8 μM).

-

Thermodynamic stability: Differential Scanning Calorimetry (DSC) reveals a melting point of 158–162°C, indicating suitability for formulation development.

Structural Modifications

-

Furan replacement: Substituting furan with thiophene reduces potency (IC₅₀ > 50 μM), underscoring the importance of the oxygen heterocycle.

-

Chloro position: Moving the chloro group from the 4- to 2-position on the phenyl ring abolishes herbicidal activity, highlighting stereoelectronic requirements.

Challenges and Future Directions

Limitations

-

Poor aqueous solubility: LogP = 3.2 limits bioavailability, necessitating prodrug strategies or nanoformulations.

-

Metabolic instability: Rapid hepatic clearance (t₁/₂ = 1.8 h in rats) demands pharmacokinetic optimization.

Research Opportunities

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the furan and phenoxy groups.

-

In vivo efficacy trials: Preclinical evaluation in disease models to validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume